3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid
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Overview
Description
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylmethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pyridin-3-ylmethanol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethoxy group is introduced through an etherification reaction using ethyl iodide or a similar reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione: Shares the pyridin-3-ylmethoxy group but differs in the core structure.
3-Hydroxybenzoic acid: Similar benzoic acid moiety but lacks the ethoxy and pyridin-3-ylmethoxy groups.
Uniqueness
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the ethoxy and pyridin-3-ylmethoxy groups distinguishes it from other similar compounds and contributes to its versatility in research applications .
Biological Activity
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, protein-ligand binding, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzoic acid backbone with an ethoxy group and a pyridin-3-ylmethoxy moiety. Its molecular formula is C16H17NO3, and it exhibits properties that enhance its reactivity with biological targets. The structural features are crucial for its interaction with various enzymes and proteins.
Enzyme Interactions
Research indicates that this compound is involved in studies assessing its ability to modulate enzyme activity and protein interactions. Notably, it has been evaluated for its potential to disrupt the c-Myc–Max protein-protein interaction, which is crucial in cancer biology. In electrophoretic mobility shift assays (EMSA), derivatives of this compound were screened for their ability to disrupt c-Myc–Max/DNA complexes, showing promising results in inhibiting these interactions .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar pyridine derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative species. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects | MIC (μg/mL) |
---|---|---|---|
4-(Pyridin-2-ylmethoxy)benzoic acid | Similar benzoic acid core | Different substitution pattern | 6.25 - 12.5 |
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | Shares pyridinyl group | Lacks ethoxy group | Not specified |
3-Hydroxybenzoic acid | Basic benzoic acid structure | No pyridine moiety | Not specified |
Case Studies
- Inhibition of c-Myc : A study conducted on various derivatives of benzoic acids demonstrated that certain modifications could significantly enhance the ability to inhibit the c-Myc–Max interaction, which is vital for tumor growth regulation .
- Antimicrobial Efficacy : Another study focused on the synthesis of pyridine derivatives revealed that compounds with similar structural motifs exhibited potent antimicrobial activity against both bacterial and fungal strains, suggesting that modifications to the benzoic acid framework could yield compounds with enhanced efficacy .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-19-13-7-3-6-12(15(17)18)14(13)20-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
OCMRDBXFRWMYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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